2-Hydroxypropyl acrylate

Description

RN given refers to monome

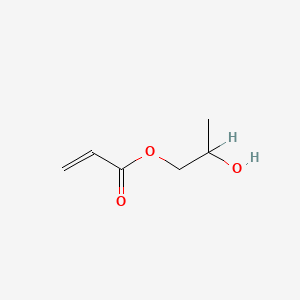

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxypropyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-6(8)9-4-5(2)7/h3,5,7H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZMWHWAWHPNHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(=O)C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32029-53-1 | |

| Record name | Hydroxypropyl acrylate polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32029-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0022143 | |

| Record name | 2-Hydroxypropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear to light-yellow liquid with a sweetish, solvent odor; [NIOSH], COLOURLESS LIQUID., Clear to light-yellow liquid wiith a sweetish, solvent odor. | |

| Record name | 2-Hydroxypropyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/519 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-HYDROXYPROPYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0899 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-HYDROXYPROPYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/327 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Hydroxypropyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0339.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

BP: 70 °C at 2 mm Hg, BP: 63 °C at 0.04 kPa (0.3 mm Hg), BP: 77 °C at 5 mm Hg, 191 °C, 376 °F | |

| Record name | 2-Hydroxypropyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7913 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYPROPYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0899 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-HYDROXYPROPYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/327 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Hydroxypropyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0339.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

149 °F (closed cup), 65 °C, 207 °F, 149 °F | |

| Record name | 2-Hydroxypropyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7913 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYPROPYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0899 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-HYDROXYPROPYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/327 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Hydroxypropyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0339.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible with water, Miscible with oxygenated solvents, Solubility in water, g/100ml at 25 °C: 100 (good) | |

| Record name | 2-Hydroxypropyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7913 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYPROPYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0899 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.05 kg/L at 25 °C, Relative density (water = 1): 1.1, 1.05 | |

| Record name | 2-Hydroxypropyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7913 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYPROPYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0899 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-HYDROXYPROPYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/327 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Hydroxypropyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0339.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 4.5 | |

| Record name | 2-HYDROXYPROPYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0899 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.17 [mmHg], Vapor pressure, Pa at 20 °C: 5 | |

| Record name | 2-Hydroxypropyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/519 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-HYDROXYPROPYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0899 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Liquid, Colorless liquid | |

CAS No. |

999-61-1, 32029-53-1 | |

| Record name | 2-Hydroxypropyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=999-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxypropyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000999611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-hydroxypropyl ester, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxypropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxypropyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLENE GLYCOL MONOACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F17T4R74K6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxypropyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7913 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYPROPYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0899 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-HYDROXYPROPYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/327 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylic acid, 2-hydroxypropyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AT1D5F88.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Synthesis and Purification of 2-Hydroxypropyl Acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 2-Hydroxypropyl acrylate (B77674) (2-HPA), a versatile monomer widely utilized in the production of polymers for various applications, including coatings, adhesives, and biomedical materials. This document details the prevalent synthetic methodologies, purification strategies, and analytical techniques for quality assessment, supported by experimental protocols and comparative data.

Synthesis of 2-Hydroxypropyl Acrylate

The industrial synthesis of this compound is primarily achieved through the catalyzed reaction of acrylic acid with propylene (B89431) oxide.[1][2] This reaction, an epoxide ring-opening esterification, can be promoted by a variety of catalysts, including Lewis acids, tertiary amines, quaternary ammonium (B1175870) salts, and basic ion-exchange resins.[1][3] The choice of catalyst significantly influences the reaction rate, yield, and impurity profile of the final product.

Catalytic Systems

Several catalytic systems have been developed for the synthesis of 2-HPA, each with its own set of advantages and disadvantages. The most common catalysts are based on chromium, iron, and solid resins.

-

Chromium-Based Catalysts: Traditionally, chromium compounds such as chromium trichloride (B1173362) and chromium trioxide have been used due to their high catalytic activity.[4] A composite catalyst system of chromium trioxide and iron acrylate has been reported to achieve a yield of 91% at a reaction temperature of 90°C.[4] However, the high toxicity and oxidizing nature of chromium (VI) compounds pose significant environmental and safety concerns.[4]

-

Iron-Based Catalysts: Iron-based catalysts, such as ferric chloride and iron trioxide, offer a less toxic alternative to chromium.[4][5] Experimental results using ferric chloride as a catalyst have shown a yield of 88.3% at a reaction temperature of 75-80°C.[4] While being more environmentally benign, iron-based catalysts can sometimes lead to the formation of colored byproducts, affecting the product's final appearance.[4]

-

Solid Acid/Base Catalysts: To facilitate catalyst separation and reuse, solid catalysts like ion-exchange resins and supported catalysts have been investigated. A solid base catalyst, K-Fe/ZrO2, has been shown to be effective, achieving a yield of 77.8% at 100°C.[4] Basic ion-exchange resins are also utilized in the industry.[1][3]

Reaction Mechanism

The synthesis of 2-HPA from acrylic acid and propylene oxide proceeds via an acid- or base-catalyzed ring-opening of the epoxide, followed by nucleophilic attack of the carboxylate or carboxylic acid. The following diagram illustrates a generalized acid-catalyzed reaction pathway.

Caption: Acid-catalyzed reaction mechanism for the synthesis of this compound.

Comparative Synthesis Data

The following table summarizes quantitative data from various catalytic systems for the synthesis of this compound, providing a basis for comparison.

| Catalyst System | Reaction Temperature (°C) | Reaction Time (h) | Molar Ratio (Propylene Oxide:Acrylic Acid) | Yield (%) | Purity (%) | Reference(s) |

| Chromium Trioxide & Iron Acrylate | 90 | Not Specified | Not Specified | 91 | Not Specified | [4] |

| Ferric Chloride | 75 - 80 | Not Specified | Not Specified | 88.3 | Not Specified | [4] |

| Iron Trioxide | 80 - 85 | 2.5 | 1.1:1 | Not Specified | Not Specified | [5] |

| K-Fe/ZrO2 Solid Base | 100 | Not Specified | Not Specified | 77.8 | Not Specified | [4] |

Note: Direct comparison of purity is challenging due to variations in analytical methods and reporting standards across different sources.

Purification of this compound

The purification of 2-HPA is a critical step to remove unreacted starting materials, catalyst residues, and byproducts. The presence of impurities such as acrylic acid and di-esters (e.g., propylene glycol diacrylate) can negatively impact the stability and polymerization performance of the monomer.[3] A typical commercial sample may contain up to 0.98% acrylic acid and 0.2% propylene glycol diacrylate.[6]

Vacuum Distillation

The primary method for purifying 2-HPA is reduced-pressure distillation.[5] This technique is essential to prevent the thermally induced polymerization of the acrylate monomer at atmospheric pressure.

Key considerations for optimizing vacuum distillation include:

-

Pressure: Lowering the pressure reduces the boiling point of 2-HPA, minimizing thermal stress and the risk of polymerization.

-

Temperature: The distillation temperature should be carefully controlled to achieve efficient separation without inducing polymerization.

-

Polymerization Inhibitors: The addition of a polymerization inhibitor, such as hydroquinone (B1673460) (HQ) or p-methoxyphenol (MEHQ), to the distillation pot is crucial.[5]

-

Fractional Distillation: The use of a fractionating column can improve the separation of 2-HPA from impurities with close boiling points.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the synthesis and purification of this compound.

References

- 1. osha.gov [osha.gov]

- 2. This compound | C6H10O3 | CID 61249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. atamankimya.com [atamankimya.com]

- 4. Page loading... [guidechem.com]

- 5. CN101891614A - Preparation method of hydroxypropyl acrylate - Google Patents [patents.google.com]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

2-Hydroxypropyl Acrylate: A Comprehensive Technical Guide

CAS Number: 999-61-1

This technical guide provides an in-depth overview of 2-Hydroxypropyl acrylate (B77674) (2-HPA), a key monomer used in the synthesis of various polymers. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its chemical properties, safety data, and toxicological profile.

Chemical and Physical Properties

2-Hydroxypropyl acrylate is a colorless liquid with a characteristic ester-like odor. It is a mixture of two isomers: this compound and 1-methyl-2-hydroxyethyl acrylate. The physical and chemical properties of 2-HPA are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₃ | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| Density | 1.049 g/cm³ at 25 °C | [1][2] |

| Boiling Point | 194.5 °C at 760 mmHg | [1] |

| Flash Point | 79.9 °C | [1] |

| Water Solubility | 150,000 mg/L (estimated) | [1] |

| Vapor Pressure | 0.115 mmHg at 25 °C | [1] |

| Refractive Index | 1.442 | [1] |

Safety and Hazard Information

This compound is classified as a hazardous substance with significant health risks upon exposure. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation; H336: May cause drowsiness or dizziness |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs (Respiratory system) through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects |

Data compiled from multiple sources.[2][3][4]

Toxicological Data

Toxicological studies have been conducted to determine the acute toxicity of 2-HPA via various routes of exposure.

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 250 - 500 mg/kg |

| LD50 | Rabbit | Dermal | ~250 mg/kg |

Data compiled from multiple sources.[1][4]

Metabolism

The primary metabolic pathway for this compound is anticipated to be hydrolysis of the ester functionality. This is analogous to other acrylates, such as hydroxyethyl (B10761427) acrylate (HEA). The hydrolysis would yield acrylic acid and 1,2-propanediol. A minor pathway may involve conjugation with glutathione, leading to the formation of mercapturic acid derivatives that are excreted in the urine.[5][6]

Experimental Protocols

This section provides detailed methodologies for key toxicological studies relevant to this compound, based on internationally recognized guidelines.

Acute Oral Toxicity (OECD 401 - Adapted)

Objective: To determine the acute oral toxicity (LD50) of a substance.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Hydroxypropyl Acrylate (2-HPA) Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxypropyl acrylate (B77674) (2-HPA) is a functional acrylic monomer widely utilized in the synthesis of polymers for a diverse range of applications, including coatings, adhesives, resins, and biomedical materials.[1][2][3] Its unique structure, featuring both a reactive acrylate group and a hydroxyl group, allows for the formation of polymers with tailored properties such as improved adhesion, flexibility, hydrophilicity, and crosslinking capabilities.[1][4] This guide provides a comprehensive overview of the core physical and chemical properties of the 2-HPA monomer, detailed experimental protocols for their determination, and visual representations of key processes. This product is typically a mixture of isomers, primarily 2-hydroxypropyl acrylate and 1-methyl-2-hydroxyethyl acrylate.

Physical Properties

The physical characteristics of 2-HPA are crucial for its handling, storage, and application in various formulations. A summary of these properties is presented in the tables below.

General and Thermal Properties

| Property | Value | Units | Conditions |

| Molecular Formula | C₆H₁₀O₃ | - | - |

| Molecular Weight | 130.14 | g/mol | - |

| Appearance | Clear, colorless to light-yellow liquid | - | Ambient |

| Odor | Sweetish, ester-like, mild pungent | - | - |

| Boiling Point | 70 - 77 | °C | at 2 - 5 mmHg |

| 191 - 210 | °C | at 760 mmHg | |

| Freezing/Melting Point | -23.39 to < -20 | °C | - |

| Flash Point | 65 - 99 | °C | Closed Cup |

| Vapor Pressure | 0.115 - 1.18 | mmHg | at 20 - 25 °C |

| Vapor Density | 4.5 | - | (air = 1) |

Note: The wide range in some reported values can be attributed to different experimental conditions and the presence of isomers.

Optical and Other Physical Properties

| Property | Value | Units | Conditions |

| Density | 1.044 - 1.054 | g/cm³ | at 20 - 25 °C |

| Refractive Index | 1.442 - 1.450 | - | at 20 °C/D |

| Viscosity | 9.1 | mPa·s | at 20 °C |

| Solubility | Miscible | - | In water |

| LogP (Kow) | 0.35 | - | - |

Chemical Properties

The chemical behavior of 2-HPA is dominated by its two primary functional groups: the acrylate double bond and the hydroxyl group.

| Property | Value | Units |

| Purity | ≥ 96.5 | % |

| Acid Value | ≤ 0.5 | mg KOH/g |

| Water Content | ≤ 0.5 | % |

| Inhibitor Content (MEHQ) | 200 - 650 | ppm |

Reactivity and Polymerization

2-HPA readily undergoes addition reactions and is primarily used in free-radical polymerization to form homopolymers and copolymers.[4] The presence of the hydroxyl group allows for subsequent crosslinking reactions, for example, with isocyanates or melamines, imparting desirable properties like chemical and scratch resistance to the final polymer.[1][4]

The polymerization of 2-HPA is an exothermic process and can be initiated by heat, light, or radical initiators.[1] To prevent spontaneous polymerization during storage, 2-HPA is typically stabilized with an inhibitor, such as hydroquinone (B1673460) monomethyl ether (MEHQ).[5] Oxygen is required for the stabilizer to be effective, so it should be stored under air rather than inert gases.[5][6]

Below is a simplified representation of the free-radical polymerization of this compound.

References

2-Hydroxypropyl acrylate molecular weight and formula

An in-depth technical guide on the molecular properties of 2-Hydroxypropyl acrylate (B77674), prepared for researchers, scientists, and drug development professionals.

2-Hydroxypropyl acrylate (HPA) is an ester of acrylic acid and is utilized as a raw material in the synthesis of various polymers.[1][2] It is a hydrophilic monomer that contains a hydroxyl functional group, which allows for crosslinking reactions and enhances properties like adhesion and flexibility in polymer formulations.[3] HPA is a colorless to pale yellow liquid and is typically a mixture of isomers, primarily this compound and 1-methyl-2-hydroxyethyl acrylate.[3]

Core Molecular Information

The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations in polymer synthesis and for the characterization of resulting materials.

| Property | Value |

| IUPAC Name | 2-hydroxypropyl prop-2-enoate |

| Synonyms | Propylene glycol monoacrylate, 1,2-Propanediol, 1-acrylate |

| Molecular Formula | C₆H₁₀O₃ |

| Molecular Weight | 130.14 g/mol |

This data is compiled from established chemical databases.[1][4]

Logical Relationship of Core Properties

The following diagram illustrates the direct logical connection between the chemical's name, its elemental composition (formula), and its calculated mass (molecular weight).

References

In-Depth Technical Guide to the Thermal Properties of Poly(2-Hydroxypropyl Acrylate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of poly(2-hydroxypropyl acrylate) [p(2-HPA)], a polymer of significant interest in the biomedical and pharmaceutical fields due to its hydrophilicity and potential for controlled drug release applications. This document details the key thermal characteristics, the experimental methodologies for their determination, and a summary of relevant quantitative data.

Introduction to Poly(this compound)

Poly(this compound) is a synthetic polymer synthesized from the monomer this compound. The presence of the hydroxyl group in its side chain imparts hydrophilicity and provides a site for further chemical modification or cross-linking. Understanding the thermal behavior of p(2-HPA) is critical for its processing, storage, and application, particularly in drug delivery systems where thermal stability during formulation and sterilization is paramount.

Summary of Thermal Properties

The thermal properties of p(2-HPA) are essential for defining its processing window and predicting its performance at various temperatures. The key thermal parameters are summarized in the table below.

| Thermal Property | Symbol | Value | Method of Determination |

| Glass Transition Temperature | T_g | 16.57 °C[1] | Differential Scanning Calorimetry (DSC) |

| Thermal Decomposition Temperature | T_d | 388 °C[2] | Thermogravimetric Analysis (TGA) |

Note: Poly(this compound) is an amorphous polymer and therefore does not exhibit a distinct melting temperature (T_m).

Detailed Thermal Analysis

Glass Transition

The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle "glassy" state into a viscous or rubbery state as the temperature is increased. The glass transition temperature (T_g) is a critical parameter for determining the mechanical properties of the polymer at a given temperature. For p(2-HPA), the glass transition occurs at approximately 16.57 °C[1]. Below this temperature, the polymer is in a glassy state, characterized by low molecular mobility. Above this temperature, the polymer chains have sufficient energy for segmental motion, resulting in a more flexible, rubbery state.

Thermal Decomposition

Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability of p(2-HPA). The polymer is stable up to elevated temperatures, with thermal decomposition reported to occur at 388 °C[2]. This decomposition involves the degradation of the polymer backbone and side chains. The specific onset temperature and residual mass can vary depending on factors such as molecular weight, polydispersity, and the heating rate during analysis.

Experimental Protocols

Detailed methodologies for the characterization of the thermal properties of poly(this compound) are provided below. These protocols are based on standard practices for the thermal analysis of polyacrylates.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (T_g) Determination

Objective: To determine the glass transition temperature (T_g) of p(2-HPA).

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of dry p(2-HPA) is accurately weighed and hermetically sealed in an aluminum DSC pan.

-

Reference: An empty, hermetically sealed aluminum pan is used as a reference.

-

Temperature Program:

-

First Heating Scan: The sample is heated from a sub-ambient temperature (e.g., -20 °C) to a temperature well above the expected T_g (e.g., 60 °C) at a constant heating rate, typically 10 °C/min. This scan is performed to erase the thermal history of the polymer.

-

Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10 °C/min).

-

Second Heating Scan: A second heating scan is performed under the same conditions as the first. The T_g is determined from the midpoint of the step-change in the heat flow curve of the second heating scan.

-

-

Atmosphere: The analysis is conducted under an inert atmosphere, such as nitrogen, with a typical flow rate of 20-50 mL/min to prevent oxidative degradation.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Objective: To determine the thermal stability and decomposition profile of p(2-HPA).

Instrumentation: A thermogravimetric analyzer.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of dry p(2-HPA) is placed in a ceramic or platinum TGA pan.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min.

-

Atmosphere: The analysis is performed under an inert nitrogen atmosphere with a flow rate of 20-50 mL/min.

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The onset of decomposition, the peak decomposition temperature (the temperature of the maximum rate of mass loss), and the final residual mass are determined from the TGA curve.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the thermal characterization of poly(this compound).

References

An In-depth Technical Guide to the Isomers of 2-Hydroxypropyl Acrylate

This technical guide provides a comprehensive overview of the isomers of 2-hydroxypropyl acrylate (B77674) (2-HPMA), primarily targeting researchers, scientists, and professionals in drug development. This document delves into the chemical and physical characteristics, synthesis, and toxicological profiles of the main isomers found in commercial 2-HPMA.

Introduction to 2-Hydroxypropyl Acrylate and its Isomers

This compound is a key monomer utilized in the synthesis of various polymers. Commercial-grade 2-HPMA is not a single compound but rather a mixture of two structural isomers: This compound (major component) and 1-hydroxypropan-2-yl acrylate (also referred to as 1-methyl-2-hydroxyethyl acrylate)[1][2]. The typical ratio of these isomers in commercial products is approximately 75-80% this compound and 20-25% 1-hydroxypropan-2-yl acrylate[1][2].

The presence of both a hydroxyl and an acrylate group in their structures imparts valuable properties to the resulting polymers, including hydrophilicity, improved adhesion, and sites for cross-linking[3]. These characteristics make them suitable for a wide range of applications, including the manufacturing of thermosetting coatings, adhesives, textiles, and biomedical hydrogels[3][4][5].

Physicochemical Characteristics

The isomers of this compound are clear, colorless to light-yellow liquids with a sweetish, solvent-like odor[4]. While many reported physical and chemical properties pertain to the commercial mixture, this section aims to distinguish between the individual isomers where possible.

Comparative Data of 2-HPMA Isomers and the Commercial Mixture

| Property | This compound | 1-Hydroxypropan-2-yl acrylate | Commercial Mixture |

| IUPAC Name | 2-hydroxypropyl prop-2-enoate | 1-hydroxypropan-2-yl prop-2-enoate | Mixture |

| Synonyms | beta-Hydroxypropyl acrylate, 1,2-Propanediol, 1-acrylate | 2-hydroxy-1-methylethyl acrylate | Propylene (B89431) glycol monoacrylate |

| CAS Number | 999-61-1 | 2918-23-2 | 25584-83-2 |

| Molecular Formula | C₆H₁₀O₃ | C₆H₁₀O₃ | C₆H₁₀O₃ |

| Molecular Weight | 130.14 g/mol [6] | 130.14 g/mol | 130.14 g/mol [5][7] |

| Boiling Point | 70 °C at 2 mmHg[4] | - | 77 °C at 5 mmHg, 205.7 °C at 1013 hPa[1][7] |

| Density | 1.05 g/cm³ at 25 °C[4] | - | 1.044 - 1.049 g/cm³ at 25 °C[1][7] |

| Refractive Index | 1.4470 at 20 °C[4] | - | 1.445 at 20 °C |

| Flash Point | 97 °C (closed cup)[2] | - | 99 °C (closed cup)[7] |

| Water Solubility | Miscible[4] | - | 307 g/L at 25 °C (considered miscible)[1] |

| log Kow (Octanol/Water Partition Coefficient) | 0.35[4] | - | 0.35[1] |

Synthesis and Experimental Protocols

The industrial synthesis of this compound isomers involves the reaction of acrylic acid with propylene oxide[4]. This reaction typically yields a mixture of the two isomers. The synthesis of the individual, pure isomers would require specific synthetic routes or efficient separation of the mixture.

General Synthesis of 2-HPMA Isomer Mixture

The reaction is catalyzed by various compounds, including tertiary amines, quaternary ammonium (B1175870) salts, and metal salts[4]. The process generally involves the ring-opening of the propylene oxide epoxide by acrylic acid.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of 2-HPMA isomers.

Experimental Protocol for Synthesis (General)

-

Charging the Reactor: A reaction vessel equipped with a stirrer, thermometer, and reflux condenser is charged with acrylic acid and a suitable polymerization inhibitor (e.g., hydroquinone).

-

Addition of Catalyst: The catalyst is added to the reactor.

-

Addition of Propylene Oxide: Propylene oxide is slowly added to the reaction mixture while maintaining a controlled temperature to manage the exothermic reaction.

-

Reaction: The mixture is stirred at a specific temperature for a set period to ensure complete reaction.

-

Purification: The crude product is then purified, typically by vacuum distillation, to remove unreacted starting materials, catalyst, and byproducts.

Analytical Separation of Isomers

The separation and quantification of the this compound and 1-hydroxypropan-2-yl acrylate isomers are typically achieved using chromatographic techniques.

Experimental Protocol for HPLC Separation:

-

Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: A reverse-phase C18 column is commonly used[8].

-

Mobile Phase: A mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility), is used as the mobile phase[8].

-

Detection: UV detection at a wavelength of around 210 nm.

-

Procedure:

-

Prepare a standard solution of the 2-HPMA isomer mixture in the mobile phase.

-

Inject the sample onto the HPLC column.

-

Elute the isomers using the specified mobile phase composition and flow rate.

-

Detect the separated isomers using the UV detector. The two isomers will have distinct retention times, allowing for their quantification.

-

Experimental Workflow for Analytical Characterization:

Caption: Workflow for the analytical characterization of 2-HPMA isomers.

Toxicological Profile

The toxicological data for this compound primarily pertains to the isomer mixture. The acute toxicity is considered moderate, and it is a known skin and eye irritant[1].

Acute Toxicity

| Route of Exposure | Species | LD50 / LC50 | Reference |

| Oral | Rat | 820 mg/kg bw | [1] |

| Dermal | Rabbit | 306 mg/kg bw | [1] |

| Inhalation | Rat | No deaths at saturated vapor for 8 hours | [1] |

Irritation and Sensitization

This compound is classified as a severe skin irritant[1]. Direct contact can cause redness, pain, and blisters[7]. It is also a severe eye irritant, with the potential to cause corneal injury[1]. Furthermore, there is evidence to suggest that it can act as a skin sensitizer[1][2].

Metabolism

Specific metabolism studies on the individual isomers of this compound are limited. However, by analogy with other acrylates like 2-hydroxyethyl acrylate (HEA), the primary metabolic pathway is expected to be hydrolysis of the ester bond by carboxylesterases to form acrylic acid and propylene glycol[9]. A minor pathway may involve conjugation with glutathione[9].

Logical Diagram of Postulated Metabolic Fate:

Caption: Postulated metabolic pathways for 2-HPMA isomers.

Signaling Pathways

Currently, there is a lack of specific information in the public domain detailing the direct interaction of this compound isomers with specific cellular signaling pathways. The observed toxicity is primarily attributed to the reactive nature of the acrylate moiety, which can lead to non-specific cellular damage through Michael addition reactions with cellular nucleophiles like proteins and glutathione. This can induce oxidative stress and inflammatory responses. However, a specific signaling cascade that is a primary target has not been elucidated.

Future research in this area would be valuable to understand the molecular mechanisms underlying the toxicity and sensitizing potential of these compounds. A logical approach to investigating these effects is outlined below.

Logical Workflow for Investigating Cellular Effects:

Caption: A logical workflow for investigating the cellular and molecular effects of 2-HPMA isomers.

Conclusion

The isomers of this compound are important industrial chemicals with a range of applications. While their general characteristics as a mixture are well-documented, a deeper understanding of the distinct properties and biological effects of the individual isomers is an area that warrants further investigation. This guide provides a summary of the current knowledge and highlights the need for more detailed research into their specific toxicological profiles and interactions with cellular systems. Such information will be crucial for a more refined risk assessment and the development of safer materials and handling practices.

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. atamankimya.com [atamankimya.com]

- 3. 2-HPA (this compound) - Ataman Kimya [atamanchemicals.com]

- 4. This compound | C6H10O3 | CID 61249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. adakem.com [adakem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. adakem.com [adakem.com]

- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. Hydroxypropyl acrylate | C6H12O4 | CID 16213126 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Health and Safety of 2-Hydroxypropyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the health and safety considerations essential for the proper handling of 2-Hydroxypropyl acrylate (B77674) (2-HPA). Given its toxicological profile, a thorough understanding and implementation of safety protocols are critical to mitigate risks in a laboratory and development setting.

Chemical and Physical Properties

2-Hydroxypropyl acrylate is a colorless to light-yellow liquid with a mild, pungent, ester-like odor.[1][2][3] It is primarily used as a monomer in the synthesis of polymers for applications in coatings, adhesives, and plastics.[1][4][5] Commercial 2-HPA is typically a mixture of two isomers: this compound (~75-80%) and 1-methyl-2-hydroxyethyl acrylate (~20-25%).[4][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₃ | [1][2] |

| Molecular Weight | 130.14 g/mol | [1][7] |

| Appearance | Clear, colorless liquid | [1][8][9] |

| Density | ~1.044 - 1.054 g/cm³ at 25°C | [1][2][8] |

| Boiling Point | 77°C (at 10 mmHg) | [1][8][9] |

| Freezing/Melting Point | -23.4°C | [1][2][8] |

| Flash Point | 99°C (210.2°F) (closed cup) | [1][2][8] |

| Vapor Pressure | 0.1 mbar / 1.18 hPa at 20°C | [2][8][9] |

| Water Solubility | Readily miscible | [1][7] |

| log Kow | 0.35 | [7][10] |

Toxicological Profile and Hazard Classification

2-HPA is a hazardous substance with significant health risks associated with exposure. It is corrosive to the skin, eyes, and respiratory tract and is a known skin sensitizer. Acute toxicity data indicates that it is toxic if swallowed, inhaled, or in contact with skin.[6][9]

Table 2: Acute Toxicological Data for this compound

| Endpoint | Species | Route | Value | Source(s) |

| LD₅₀ | Rat | Oral | 820 mg/kg | [6][10] |

| LD₅₀ | Rabbit | Dermal | 306 mg/kg | [10] |

| LD₅₀ | Rat | Dermal | > 1000 mg/kg | [6] |

| LC₅₀ | Rat | Inhalation | 0.833 mg/L air (IHT) | [6] |

Table 3: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 2 / 3 | H310/H311: Fatal/Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Aquatic Hazard (Chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects |

| Source:[6][9] |

Risk Assessment and Management Workflow

A systematic approach to risk management is crucial when handling 2-HPA. This involves identifying hazards, assessing risks, implementing control measures, and preparing for emergencies.

Safe Handling and Storage

Handling:

-

Ventilation: Always handle 2-HPA in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

-

Ignition Sources: Although it has a high flash point, avoid open flames and sources of ignition. Above 65°C, explosive vapor/air mixtures may form.

-

Personal Hygiene: Do not eat, drink, or smoke in areas where 2-HPA is handled. Wash hands thoroughly after handling. Contaminated work clothing should not be taken home.[6]

Storage:

-

Conditions: Store in a cool, dark, well-ventilated area, separated from food and feedstuffs. The storage temperature should not exceed 35°C.[1][2]

-

Stabilization: 2-HPA is prone to polymerization, especially when heated or exposed to light.[5] It must be stored with an inhibitor (e.g., MEHQ) and under air, not inert gases, as oxygen is required for the stabilizer to function effectively.[1][2]

-

Materials: The preferred material for storage tanks and pipes (B44673) is stainless steel. Carbon steel may be used, but rust formation can be an issue.[2][5]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent contact and absorption.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]

-

Skin Protection: Use chemical-resistant gloves (e.g., butyl rubber, Viton) and wear protective clothing, such as a lab coat or chemical-resistant apron, to prevent skin contact.[6][9]

-

Respiratory Protection: If ventilation is inadequate or for spill response, use a NIOSH-approved respirator with an organic vapor cartridge.[6]

Emergency Procedures

Immediate and appropriate action is critical in an emergency.

-

Inhalation: Move the person to fresh air and keep them at rest in a half-upright position. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water or shower for at least 15 minutes. Seek immediate medical attention as 2-HPA is corrosive and can be absorbed through the skin.

-

Eye Contact: Immediately rinse eyes cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Spills: Evacuate the area. Wear full protective equipment, including respiratory protection.[7] Contain the spill and absorb it with inert material like sand or clay. Collect the material in a covered container for proper disposal according to local regulations.[7]

Experimental Protocol: In Vitro Skin Irritation

One of the primary hazards of 2-HPA is skin irritation and corrosion. The OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) is a validated, non-animal alternative for identifying skin irritants.

Principle: The test assesses the ability of a chemical to cause damage to a reconstructed human epidermis (RhE) model, which mimics the properties of the upper layers of human skin. Cell viability is measured after exposure to the test chemical. A significant reduction in viability indicates irritation potential.

Methodology:

-

Tissue Preparation: Commercially available RhE tissue models are equilibrated in a maintenance medium in 6-well plates.

-

Chemical Application: A defined dose of the test chemical (e.g., 2-HPA) is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are run in parallel.

-

Exposure Period: The tissues are exposed to the chemical for a specified period (e.g., 60 minutes).

-

Rinsing and Post-Incubation: After exposure, the tissues are thoroughly rinsed to remove the chemical and then transferred to a fresh medium for a post-incubation period (e.g., 42 hours).

-

Viability Assessment: Cell viability is determined using the MTT assay. Tissues are incubated with MTT solution, which is converted by mitochondrial enzymes in viable cells into a blue formazan (B1609692) salt.

-

Extraction and Measurement: The formazan salt is extracted from the tissues, and its concentration is measured spectrophotometrically (at 570 nm).

-

Classification: The viability of the treated tissue is expressed as a percentage relative to the negative control. A substance is classified as an irritant (UN GHS Category 2) if the mean tissue viability is less than or equal to 50%.

Mechanism of Skin Sensitization

2-HPA is a known skin sensitizer, meaning it can trigger an allergic immune response (Allergic Contact Dermatitis, ACD) upon repeated contact.[10] The process is described by the Adverse Outcome Pathway (AOP) for skin sensitization.

The AOP begins with a Molecular Initiating Event (MIE) and progresses through a series of cellular Key Events (KE) leading to the adverse outcome.[1]

-

MIE / Key Event 1 (Haptenation): As a small, reactive molecule (a hapten), 2-HPA penetrates the outer layer of the skin and covalently binds to skin proteins. This creates a hapten-protein complex, which is now recognizable by the immune system as foreign.[1]

-

Key Event 2 (Keratinocyte Activation): The hapten-protein complexes and the chemical itself cause stress and activation of skin cells called keratinocytes, which release inflammatory signals (cytokines and chemokines).[1][2]

-

Key Event 3 (Dendritic Cell Activation): These inflammatory signals, along with the hapten-protein complexes, activate immune cells in the epidermis called dendritic cells (or Langerhans cells). These cells mature and migrate from the skin to the local lymph nodes.[1]

-

Key Event 4 (T-Cell Activation): In the lymph nodes, the activated dendritic cells present the haptenated protein fragments to naive T-lymphocytes. This activates the T-cells, causing them to multiply (proliferate) and differentiate into memory T-cells specific to that hapten.[1]

Once an individual is sensitized, a subsequent exposure to 2-HPA will trigger a more rapid and robust inflammatory response from the memory T-cells, resulting in the clinical symptoms of ACD (e.g., redness, itching, blisters).[1]

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Reaction Chemistry to Characterize the Molecular Initiating Event in Skin Sensitization: A Journey to Be Continued - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Integrated Decision Strategies for Skin Sensitization Hazard - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. An Introduction to Skin Sensitisation Prediction | Gentronix [gentronix.co.uk]

- 10. AOP-Wiki [aopwiki.org]

Methodological & Application

Application Notes and Protocols for the RAFT Polymerization of 2-Hydroxypropyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions. 2-Hydroxypropyl acrylate (B77674) (HPA) is a hydrophilic monomer of significant interest in the biomedical field due to the biocompatibility and thermoresponsive properties of its corresponding polymer, poly(2-hydroxypropyl acrylate) (PHPA). PHPA is a water-soluble polymer that exhibits a Lower Critical Solution Temperature (LCST), making it a promising candidate for applications in drug delivery, tissue engineering, and smart hydrogels.

These application notes provide a detailed protocol for the synthesis of poly(this compound) via RAFT polymerization, along with methodologies for its characterization.

RAFT Polymerization of this compound: An Overview

The RAFT polymerization of HPA involves the use of a conventional radical initiator, such as Azobisisobutyronitrile (AIBN), and a RAFT chain transfer agent (CTA). The choice of the RAFT agent is crucial for achieving good control over the polymerization. For acrylates like HPA, trithiocarbonates and dithiobenzoates are generally suitable CTAs. The polymerization proceeds through a series of reversible addition-fragmentation steps, as illustrated in the signaling pathway diagram below. This reversible mechanism ensures that all polymer chains grow at a similar rate, leading to a low polydispersity index (Đ).

Caption: Generalized mechanism of RAFT polymerization.

Experimental Protocols

Materials

-

Monomer: this compound (HPA), inhibitor removed prior to use.

-

RAFT Agent: 2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDTC) or 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) are suitable choices for acrylate polymerization.

-

Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol.

-

Solvent: Anhydrous 1,4-dioxane (B91453) or tert-butanol.

-

Other: Nitrogen gas (high purity), deuterated chloroform (B151607) (CDCl₃) for NMR analysis, and tetrahydrofuran (B95107) (THF, HPLC grade) for GPC analysis.

Experimental Workflow

Application Notes and Protocols for the Free-Radical Polymerization of 2-Hydroxypropyl Acrylate (HPA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxypropyl acrylate (B77674) (HPA) is a hydrophilic functional monomer increasingly utilized in the development of advanced polymeric materials for biomedical applications. Its hydroxyl group provides a site for further modification and enhances water solubility and biocompatibility. Poly(2-hydroxypropyl acrylate) (PHPA) and its copolymers are key components in the formulation of hydrogels, drug delivery systems, adhesives, and coatings. This document provides detailed application notes and experimental protocols for the free-radical polymerization of HPA.

Free-radical polymerization is a robust and widely used method for synthesizing a variety of polymers. The process involves three main stages: initiation, propagation, and termination. By carefully controlling reaction parameters such as monomer concentration, initiator type and concentration, temperature, and solvent, the final properties of the polymer, including molecular weight and polydispersity, can be tailored to specific applications.

Applications in Research and Drug Development

The unique properties of poly(this compound) make it a valuable material in several research and development areas:

-

Biomedical Hydrogels: The hydrophilicity and presence of hydroxyl groups make PHPA suitable for creating water-absorbing hydrogels used in wound dressings and other medical applications.

-

Drug Delivery: PHPA-based polymers can be designed as carriers for controlled drug release. The polymer matrix can be tailored to release therapeutic agents in response to specific stimuli.

-

Adhesives and Sealants: The hydroxyl groups in PHPA contribute to improved adhesion, flexibility, and water resistance, making it a useful component in biomedical adhesives and sealants.

-

Coatings and Surface Treatments: PHPA can be used to modify surfaces to enhance biocompatibility, reduce fouling, and improve scratch resistance in medical devices and industrial coatings.

-

Thermoresponsive Polymers: Copolymers of HPA can exhibit lower critical solution temperature (LCST) behavior, making them "smart" polymers that respond to temperature changes. This property is particularly interesting for applications in injectable drug delivery systems and tissue engineering.

Experimental Protocols

This section provides detailed protocols for the free-radical polymerization of this compound in both solution and bulk systems.

Protocol 1: Solution Polymerization of HPA using AIBN as Initiator

This protocol describes a typical solution polymerization of HPA in an organic solvent. Solution polymerization allows for better control of the reaction temperature and can lead to polymers with a narrower molecular weight distribution compared to bulk polymerization.

Materials:

-

This compound (HPA), inhibitor removed

-

Azobisisobutyronitrile (AIBN), recrystallized

-

1,4-Dioxane, anhydrous

-

Methanol

-

Nitrogen gas (high purity)

Equipment:

-

Three-neck round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Schlenk line or nitrogen inlet

-

Glass syringe and needles

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Monomer Purification: To remove the inhibitor (typically hydroquinone (B1673460) monomethyl ether), pass the HPA through a column of activated basic alumina.

-

Reaction Setup: Assemble the three-neck round-bottom flask with a condenser, a nitrogen inlet, and a rubber septum. Dry the glassware in an oven and cool under a stream of nitrogen.

-

Reagent Preparation: In the reaction flask, dissolve the desired amount of purified HPA in anhydrous 1,4-dioxane. A typical monomer concentration is in the range of 10-50% (w/v).

-

Initiator Addition: In a separate vial, dissolve the calculated amount of AIBN in a small amount of 1,4-dioxane.

-

Degassing: Purge the monomer solution with nitrogen for 30-60 minutes to remove dissolved oxygen, which can inhibit the polymerization.

-

Initiation: Using a syringe, inject the AIBN solution into the reaction flask.

-

Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80 °C) with constant stirring. The polymerization time can range from a few hours to 24 hours, depending on the desired conversion and molecular weight.

-

Termination and Precipitation: After the desired reaction time, cool the flask to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as cold methanol, with vigorous stirring.

-

Purification: Collect the precipitated polymer by filtration and wash it several times with fresh non-solvent to remove unreacted monomer and initiator residues.

-

Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Bulk Polymerization of HPA

Bulk polymerization is carried out with only the monomer and initiator, without any solvent. This method is efficient and leads to a high concentration of the polymer. However, controlling the reaction temperature can be challenging due to the exothermic nature of the polymerization.

Materials:

-

This compound (HPA), inhibitor removed

-

Benzoyl peroxide (BPO), purified

-

Methanol

-

Nitrogen gas (high purity)

Equipment:

-

Schlenk tube or a thick-walled glass ampoule

-

Magnetic stirrer and stir bar (optional, for low viscosity stages)

-

Oil bath with temperature controller

-

Vacuum line

-

Heat gun or torch for sealing (for ampoules)

Procedure:

-

Monomer Purification: Purify the HPA by passing it through a column of activated basic alumina.

-

Reaction Setup: Add the purified HPA and the desired amount of benzoyl peroxide to a Schlenk tube or glass ampoule.

-

Degassing: Subject the mixture to several freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

-

Sealing: If using an ampoule, seal it under vacuum using a heat gun or torch. If using a Schlenk tube, ensure it is properly sealed under a positive pressure of nitrogen.

-

Polymerization: Immerse the sealed container in a preheated oil bath at the desired temperature (typically 60-90 °C). The polymerization time will vary depending on the initiator concentration and temperature.

-

Termination and Dissolution: After the polymerization is complete, cool the container to room temperature. If the polymer is solid, carefully break the ampoule (if used). Dissolve the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

-

Purification: Precipitate the dissolved polymer in a non-solvent like methanol, filter, and wash thoroughly.

-

Drying: Dry the polymer in a vacuum oven at 40-50 °C to a constant weight.

Data Presentation

The following tables summarize the expected outcomes of the free-radical polymerization of HPA under various conditions. These are representative data, and actual results may vary depending on the specific experimental setup and purity of reagents.

| Table 1: Solution Polymerization of HPA with AIBN in 1,4-Dioxane at 70°C for 24h | | :--- | :--- | :--- | :--- | :--- | | [HPA] (mol/L) | [AIBN] (mol/L) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | | 1.0 | 0.01 | ~85 | ~30,000 | ~2.1 | | 1.0 | 0.02 | ~90 | ~20,000 | ~2.3 | | 2.0 | 0.01 | ~92 | ~45,000 | ~2.5 | | 2.0 | 0.02 | ~95 | ~35,000 | ~2.7 |

| Table 2: Bulk Polymerization of HPA with BPO at 80°C for 8h | | :--- | :--- | :--- | :--- | :--- | | [BPO] (mol % to monomer) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | | 0.1 | >95 | >100,000 | >3.0 | | 0.5 | >98 | ~50,000 | ~3.5 | | 1.0 | >98 | ~30,000 | ~3.8 |

Characterization of Poly(this compound)

After synthesis, it is crucial to characterize the polymer to determine its properties.

| Table 3: Common Characterization Techniques for Poly(HPA) | | :--- | :--- | | Technique | Information Obtained | | Size Exclusion Chromatography (SEC/GPC) | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[1] | | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirmation of polymer structure and determination of monomer conversion. | | Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and confirmation of polymerization by the disappearance of the C=C bond absorption. | | Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg). | | Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability of the polymer. |

Visualizations

Free-Radical Polymerization Mechanism

Caption: Mechanism of free-radical polymerization.

Experimental Workflow for Solution Polymerization

Caption: Workflow for solution polymerization of HPA.

References

Application Notes and Protocols: 2-Hydroxypropyl Acrylate (HPA) in Copolymerization

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxypropyl acrylate (B77674) (HPA) is a functional acrylic monomer valued for its hydroxyl groups and its ability to be incorporated into a wide range of copolymers.[1][2][3] It is an ester of acrylic acid and exists as a mixture of two isomers: 2-hydroxypropyl acrylate and 2-hydroxyisopropyl acrylate.[4][5] The presence of the hydroxyl group increases the hydrophilicity of polymers and provides a reactive site for cross-linking or further functionalization.[2] Copolymers of HPA can be synthesized with a variety of other monomers, including (meth)acrylic acid and its derivatives, styrene, and vinyl acetate, to tailor the final properties of the material.[1][3] These properties make HPA-containing copolymers highly suitable for advanced applications in drug delivery, biomaterials, and smart polymers.

Applications in Research and Drug Development

Copolymers incorporating this compound are of significant interest in the biomedical field due to their biocompatibility and tunable properties.

-

Thermoresponsive Polymers: Poly(this compound) (PHPA) is a thermoresponsive polymer, exhibiting a Lower Critical Solution Temperature (LCST) in aqueous solutions.[6][7][8] This means it undergoes a reversible phase transition from soluble to insoluble as the temperature is increased above its LCST. This property is crucial for developing "smart" materials that can respond to temperature changes, for applications such as injectable scaffolds for tissue engineering and controlled drug delivery systems.[9] By copolymerizing HPA with other monomers, the LCST can be precisely controlled.[6][9]

-

pH-Responsive Systems: When HPA is copolymerized with pH-sensitive monomers, such as itaconic acid or aminoethyl methacrylate (B99206) hydrochloric salt (AMHS), the resulting copolymers can exhibit dual responsiveness to both temperature and pH.[4][7][10] This dual-stimuli responsiveness is highly desirable for targeted drug delivery, where the polymer can remain stable in the bloodstream but release its therapeutic payload in the specific pH environment of a tumor or other diseased tissue.[4][10]

-

Biomaterials and Hydrogels: The hydroxyl groups in HPA contribute to the hydrophilicity and biocompatibility of copolymers, making them suitable for use as biomaterials.[6][7] Copolymers of HPA have been investigated for creating hydrogels, which are cross-linked polymer networks that can absorb large amounts of water.[2][5][11] These hydrogels can be used in drug delivery applications, where the release of a drug can be controlled by the properties of the hydrogel network.[11][12]

-

Controlled Polymerization Techniques: HPA can be polymerized using controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Nitroxide-Mediated Polymerization (NMP).[6][8][13] These methods allow for the synthesis of well-defined copolymers with controlled molecular weights and narrow molecular weight distributions, which is essential for creating reproducible and effective drug delivery systems and other advanced materials.[8][13]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the copolymerization of this compound.

Table 1: Synthesis Parameters and Properties of HPA Copolymers

| Copolymer System | Comonomer | Polymerization Method | Molecular Weight (Mn, g/mol ) | Polydispersity Index (Mw/Mn) | Glass Transition Temp. (Tg, °C) | Lower Critical Solution Temp. (LCST, °C) | Reference |

| P(HPA-co-IBMAAm) | N-isobutoxymethyl acrylamide | Free Radical | 5,026 - 21,923 | 2.4 - 3.8 | 20.88 - 27.08 | 7.5 - 11.6 | [9][14] |

| P(HPA-co-MPAAm) | N-(3-methoxypropyl)acrylamide | Free Radical | 4,521 - 18,517 | 2.4 - 4.2 | 20.7 - 27.3 | 17.5 - 27.3 | [9] |